L-Histidine dihydrochloride (CAS 6027-02-7) is a fully protonated salt form of the essential amino acid L-histidine, characterized by a 1:2 molar ratio of histidine to hydrochloric acid. Unlike the free base or monohydrochloride forms, the dihydrochloride crystallizes in an anhydrous monoclinic structure and decomposes at 240–245 °C without prior structural water loss[REFS-1, REFS-2]. In procurement contexts, this compound is sourced when highly acidic aqueous solubility, precise stoichiometric chloride loading, or specific non-centrosymmetric crystalline properties are required for advanced formulations, buffer systems, and semi-organic optoelectronic materials [1].
Substituting L-histidine dihydrochloride with L-histidine monohydrochloride or the free base introduces measurable process failures in both thermal processing and liquid formulation [1]. The monohydrochloride typically crystallizes as a hydrate, releasing structural water at approximately 170 °C, which alters mass balance and introduces moisture during solid-state thermal processing [1]. Furthermore, the monohydrochloride yields a higher solution pH (3.6) and lower overall aqueous solubility compared to the dihydrochloride (pH 0.8), meaning that generic substitution in high-concentration media results in premature precipitation and inadequate acidification [1].
Thermogravimetric and differential thermal analysis (TG-DTA) demonstrates that L-histidine dihydrochloride (LHDHCl) maintains structural integrity without water loss until decomposition at 243–245 °C [REFS-1, REFS-2]. In contrast, L-histidine monohydrochloride (LHMHCl) exhibits a distinct endothermic weight-loss peak at 170 °C due to the release of its water of crystallization [1].
| Evidence Dimension | Thermal dehydration and decomposition profile |
| Target Compound Data | No water loss; direct decomposition at 243–245 °C |
| Comparator Or Baseline | LHMHCl (monohydrate): Structural water release at 170 °C |
| Quantified Difference | Elimination of the 170 °C dehydration phase |
| Conditions | TG-DTA at a heating rate of 5 °C/min under nitrogen atmosphere |
Procuring the anhydrous dihydrochloride prevents unwanted moisture release during elevated-temperature compounding or moisture-sensitive synthetic steps.
Solubility profiling reveals that L-histidine dihydrochloride achieves higher aqueous saturation levels than the monohydrochloride, driven by its highly acidic nature [1]. The equilibrium pH of the saturated dihydrochloride solution is 0.8, compared to 3.6 for the monohydrochloride [1].
| Evidence Dimension | Aqueous solution pH and relative solubility |
| Target Compound Data | pH 0.8 (high solubility, low supersaturation threshold) |
| Comparator Or Baseline | LHMHCl: pH 3.6 (lower solubility) |
| Quantified Difference | 2.8 pH unit reduction with proportionally higher aqueous solubility |
| Conditions | Aqueous solution saturation at standard conditions |
The extreme solubility and low pH allow formulators to achieve high-concentration histidine dosing or aggressive acidification without increasing total solvent volume.
Single-crystal X-ray diffraction confirms that L-histidine dihydrochloride crystallizes in a monoclinic P21 space group, which actively generates strong second-harmonic generation (SHG) signals [1]. Conversely, L-histidine monohydrochloride crystallizes in an orthorhombic P212121 space group that fails to produce SHG signals [1].
| Evidence Dimension | Second-harmonic generation (SHG) activity |
| Target Compound Data | Monoclinic P21 structure; strong SHG signal |
| Comparator Or Baseline | LHMHCl: Orthorhombic P212121 structure; no SHG signal |
| Quantified Difference | Binary transition from SHG-inactive to SHG-active |
| Conditions | Kurtz-Perry powder technique / Nd:YAG laser source |
Buyers sourcing precursors for nonlinear optical materials must select the dihydrochloride to ensure the required crystallographic symmetry for frequency conversion.
Utilizing the anhydrous nature of the dihydrochloride to avoid the 170 °C water-release event typical of the monohydrochloride during thermal compounding and high-temperature material synthesis [1].
Leveraging the compound's pH 0.8 saturation profile to maximize active pharmaceutical ingredient (API) or nutrient solubility in volume-restricted liquid media and specialized cell culture feeds [1].
Sourcing the dihydrochloride as the precise stoichiometric precursor required to grow monoclinic P21 crystals for laser frequency conversion and optoelectronic applications [1].